Isofezolac

描述

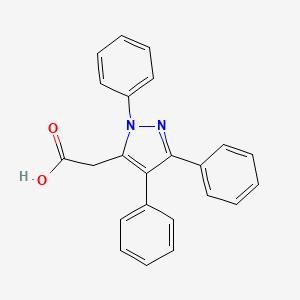

structure

Structure

3D Structure

属性

CAS 编号 |

50270-33-2 |

|---|---|

分子式 |

C23H18N2O2 |

分子量 |

354.4 g/mol |

IUPAC 名称 |

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |

InChI 键 |

LZRDDINFIHUVCX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

熔点 |

200.0 °C |

其他CAS编号 |

50270-33-2 |

同义词 |

isofezolac LM 22102 LM-22102 |

产品来源 |

United States |

Foundational & Exploratory

Isofezolac: A Technical Overview of its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. It was developed for its potential anti-inflammatory, analgesic, and antipyretic properties. Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the available information regarding the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and History

This compound, chemically known as 1,3,4-Triphenyl-1H-pyrazole-5-acetic acid, was first described in the 1970s. The initial synthesis and patenting of the compound were carried out by C. Gueremy and C. Renault and assigned to the Société Générale de Recherches et d'Applications Scientifiques. The key patents associated with its preparation are German patent DE 2312256 (published in 1973) and United States patent US 3984431 (granted in 1976). The compound was also identified by the code LM-22102 and later known by the trademark Sofenac.

The primary pharmacological investigation of this compound was published in 1979 by J. Mizoule and colleagues in the Archives Internationales de Pharmacodynamie et de Thérapie. This seminal paper established its profile as an NSAID with anti-inflammatory, analgesic, and antipyretic activities.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The therapeutic effects of this compound, like other NSAIDs, are attributed to its inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

Chemical Synthesis

Preclinical Pharmacology

The preclinical evaluation of this compound, as described in the scientific literature, would have involved a battery of in vivo and in vitro tests to characterize its pharmacological profile. The following sections describe the likely experimental protocols used, based on standard methodologies for NSAID development.

Experimental Protocols

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing acute inflammation.

-

Objective: To determine the dose-dependent anti-inflammatory effect of this compound.

-

Methodology:

-

A group of rats is fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound, a vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally at various doses.

-

After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% carrageenan solution, is made into the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each dose group relative to the vehicle control group.

-

The ED50 (the dose that produces 50% of the maximum inhibitory effect) can then be determined from the dose-response curve.

-

2. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to evaluate the peripheral analgesic activity of a compound.

-

Objective: To assess the dose-dependent analgesic effect of this compound.

-

Methodology:

-

Mice are divided into groups and administered various doses of this compound, a vehicle control, or a positive control (e.g., aspirin) orally or intraperitoneally.

-

After a predetermined time (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

-

The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control.

-

The ED50 for analgesic activity is determined from the resulting dose-response data.

-

3. Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is commonly used to screen for the antipyretic effects of drugs.

-

Objective: To evaluate the dose-dependent antipyretic effect of this compound.

-

Methodology:

-

The basal rectal temperature of a group of rats is recorded.

-

Fever is induced by a subcutaneous injection of a suspension of Brewer's yeast (typically 15-20%).

-

Approximately 18-24 hours after the yeast injection, the rectal temperature is measured again to confirm the establishment of pyrexia.

-

Animals exhibiting a significant rise in temperature are selected and divided into groups.

-

Various doses of this compound, a vehicle control, or a positive control (e.g., paracetamol) are administered orally or intraperitoneally.

-

Rectal temperatures are recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

-

The reduction in temperature is calculated for each dose group, and the ED50 for antipyretic activity can be determined.

-

4. In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting COX-1 and COX-2 enzymes.

-

Methodology:

-

Purified COX-1 and COX-2 enzymes are incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound.

-

The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.

-

The ratio of IC50 (COX-2) / IC50 (COX-1) provides a selectivity index, indicating the drug's preference for inhibiting one isoform over the other.

-

Quantitative Data

Unfortunately, specific quantitative data for this compound, such as ED50 values from the preclinical models described above or IC50 values for COX inhibition, are not available in the readily accessible scientific literature. The original 1979 publication by Mizoule et al., which would be the primary source of this data, is not widely available in full-text format.

Clinical Development

A thorough search of clinical trial registries and the published literature did not yield any information on clinical trials conducted for this compound. It is possible that the compound did not progress to clinical development or that any such studies were not published or registered in publicly accessible databases.

Conclusion

This compound is a pyrazole-derived NSAID with a well-defined mechanism of action as a prostaglandin synthesis inhibitor. While its initial discovery and preclinical pharmacological profile were established in the 1970s, detailed quantitative data on its potency and efficacy, as well as information regarding its clinical development, are scarce in the public domain. The experimental protocols outlined in this guide represent the standard methods that would have been employed to characterize its anti-inflammatory, analgesic, and antipyretic properties. Further research to uncover the original patents and the full text of the primary pharmacological studies would be necessary to construct a more complete and quantitative technical profile of this compound.

In Vitro Mechanism of Action of Isofezolac: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. Its primary mechanism of action, like other NSAIDs, is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid compounds involved in the inflammatory cascade, pain, and fever. By blocking their production, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects. This technical guide provides an in-depth look at the in vitro mechanism of action of this compound, based on the available scientific literature.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The central mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3] There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production in inflammatory responses.[2]

By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.[4]

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by NSAIDs like this compound.

Quantitative Data on In Vitro Activity

A comprehensive search of available scientific literature did not yield specific quantitative data for the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes. Therefore, the following table is presented as a template for such data, which remains to be populated by future research.

| Compound | Target Enzyme | IC50 (nM) | Assay Method | Reference |

| This compound | COX-1 | Data Not Available | ||

| This compound | COX-2 | Data Not Available |

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on this compound are not available in the reviewed literature. However, the following sections describe standard, generalized methodologies for assessing the in vitro mechanism of action of NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of purified COX-1 or COX-2 by 50% (IC50).

Objective: To quantify the inhibitory potency of this compound on COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric substrate for the peroxidase activity of COX.

-

Hematin (cofactor).

-

Tris-HCl buffer.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader.

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a 96-well microplate, add reaction buffer, hematin, and either COX-1 or COX-2 enzyme to each well.

-

Add the this compound dilutions to the test wells and solvent control to the control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Add a colorimetric or fluorometric substrate that reacts with the peroxidase component of the COX enzyme.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

Prostaglandin E2 (PGE2) Production Assay in Cultured Cells

This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context, typically in response to an inflammatory stimulus.

Objective: To assess the effect of this compound on prostaglandin synthesis in a whole-cell system.

Materials:

-

Cell line capable of producing prostaglandins (e.g., macrophages, fibroblasts).

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

Test compound (this compound).

-

PGE2 ELISA kit.

Workflow Diagram:

Procedure:

-

Seed the chosen cell line in multi-well culture plates and allow them to adhere and grow.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and subsequent PGE2 production.

-

Incubate the cells for a sufficient time to allow for PGE2 accumulation in the culture medium (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of this compound on PGE2 production.

Conclusion

This compound is a non-steroidal anti-inflammatory drug whose therapeutic effects are attributed to its inhibition of prostaglandin synthesis through the blockade of cyclooxygenase enzymes. While this qualitative mechanism is well-understood within the context of its drug class, a detailed in vitro pharmacological profile with specific quantitative data on its interaction with COX-1 and COX-2 is not prominently available in contemporary scientific literature. The experimental protocols and diagrams provided in this guide represent standard methodologies used to characterize such compounds and serve as a framework for future in vitro studies on this compound. Further research is warranted to fully elucidate the specific in vitro potency and selectivity of this compound.

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

The Pharmacokinetic Profile of Isofezolac in Animal Models: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetic profile of the non-steroidal anti-inflammatory drug (NSAID) isofezolac in animal models is exceedingly scarce. This document provides a summary of the limited available data for this compound and supplements it with a generalized overview of the principles and methodologies applied to the preclinical pharmacokinetic evaluation of NSAIDs. The experimental protocols and pathways described herein are based on common practices for this class of drugs and should not be assumed to be the specific methods used for this compound without further validation.

Introduction to this compound

This compound, chemically known as 1,3,4-Triphenyl-1H-pyrazole-5-acetic acid, is a non-steroidal anti-inflammatory drug. Like other NSAIDs, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis. Despite its identification and initial investigation, detailed in vivo pharmacokinetic studies characterizing its absorption, distribution, metabolism, and excretion (ADME) in animal models are not widely published in scientific literature.

Available Pharmacokinetic and Toxicological Data for this compound

The publicly accessible data for this compound is limited to its plasma protein binding and acute toxicity in rodent models. This information is summarized in the table below.

| Parameter | Species | Value | Notes |

| Plasma Protein Binding | - | ~99% | High degree of binding is expected to influence its distribution and clearance. |

| Acute Toxicity (LD50) | Mouse | 215 mg/kg | Oral administration. |

| Rat | 13 mg/kg | Oral administration. |

General Experimental Protocols for NSAID Pharmacokinetic Studies in Animal Models

The following sections outline typical methodologies employed in the preclinical assessment of NSAID pharmacokinetics. These protocols are standard in the field and are presumed to be relevant for a compound like this compound.

Animal Models

Commonly used animal models for pharmacokinetic studies of NSAIDs include:

-

Rodents: Mice and rats (e.g., Sprague-Dawley, Wistar) are frequently used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.

-

Non-rodents: Dogs (e.g., Beagle) and non-human primates are often used in later-stage preclinical development to provide data more predictive of human pharmacokinetics.

Administration and Dosing

-

Routes of Administration: For determining fundamental pharmacokinetic parameters, intravenous (IV) administration is used to ensure 100% bioavailability. The intended clinical route, typically oral (PO), is also extensively studied.

-

Dose Formulation: The drug is typically formulated in a suitable vehicle (e.g., saline, polyethylene glycol, or a suspension) to ensure stability and facilitate administration.

-

Dose Selection: Doses are selected based on preliminary toxicity and efficacy studies. Multiple dose levels may be used to assess dose proportionality.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected from the tail vein (rats/mice) or cephalic vein (dogs) into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation.

-

Tissue Distribution: To assess tissue distribution, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, muscle, brain) are harvested.

-

Excreta Collection: Urine and feces are collected over a defined period using metabolic cages to determine the routes and extent of excretion.

Bioanalytical Method

-

Sample Preparation: Plasma, tissue homogenates, and extracts of excreta are processed to isolate the drug and its metabolites. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical method due to its high sensitivity and selectivity for quantifying drug and metabolite concentrations.

Pharmacokinetic Analysis

The concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters, including:

-

Absorption: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability (F%).

-

Distribution: Apparent volume of distribution (Vd).

-

Metabolism & Excretion: Elimination half-life (t1/2), clearance (CL), and area under the plasma concentration-time curve (AUC).

Visualizing Preclinical Pharmacokinetic Workflows and Pathways

The following diagrams illustrate the generalized processes involved in the pharmacokinetic evaluation of an orally administered NSAID in an animal model.

Figure 1: Generalized workflow for determining the ADME profile of an oral drug in an animal model.

Figure 2: Common metabolic pathways for non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

While specific pharmacokinetic data for this compound in animal models remains largely unavailable in the public domain, the established principles of preclinical ADME studies for NSAIDs provide a framework for understanding its likely in vivo behavior. The high plasma protein binding of this compound suggests that its distribution may be limited and that it could be subject to drug-drug interactions. The significant difference in acute toxicity between mice and rats highlights the importance of interspecies differences in drug metabolism and clearance. A comprehensive understanding of the pharmacokinetic profile of this compound would require dedicated in vivo studies following the general protocols outlined in this guide. For researchers and professionals in drug development, this document underscores the critical need for thorough pharmacokinetic characterization to bridge the gap between preclinical findings and potential clinical applications.

An In-depth Technical Guide to the Pharmacodynamics and Dose-Response of Mofezolac, a Selective COX-1 Inhibitor

A Note on Isofezolac and Mofezolac: This technical guide focuses on Mofezolac. The initial request concerned this compound; however, publicly available, in-depth pharmacodynamic and clinical data for this compound is scarce. Mofezolac, a structurally related pyrazole derivative, is a well-characterized non-steroidal anti-inflammatory drug (NSAID) with a substantial body of research, allowing for a comprehensive analysis that aligns with the core requirements of this guide. This compound (CAS 50270-33-2) and Mofezolac (CAS 78967-07-4) are distinct chemical entities.

Executive Summary

Mofezolac is a potent and highly selective, reversible inhibitor of cyclooxygenase-1 (COX-1). Its mechanism of action underpins its analgesic and anti-inflammatory properties. This document provides a comprehensive overview of the pharmacodynamics and dose-response relationship of Mofezolac, intended for researchers, scientists, and drug development professionals. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of key pathways and workflows.

Pharmacodynamics of Mofezolac

The primary mechanism of action of Mofezolac is the selective inhibition of the COX-1 enzyme, which plays a crucial role in the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced during inflammation.[1] Mofezolac's high selectivity for COX-1 distinguishes it from many other NSAIDs.

Cyclooxygenase (COX) Inhibition Profile

Mofezolac demonstrates a strong preferential inhibition of COX-1 over COX-2. This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values.

| Enzyme | IC50 (nM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) | Reference |

| COX-1 | 1.44 | > 300 | [3] |

| COX-2 | 447 | [3] |

Signaling Pathway

Mofezolac exerts its effects by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Dose-Response Relationship

The dose of Mofezolac administered is directly related to its therapeutic effects and potential side effects.

Preclinical Analgesic Efficacy

In animal models, Mofezolac has demonstrated potent analgesic effects. A study in mice showed a dose-dependent suppression of writhing induced by phenyl-p-benzoquinone.[3][4]

| Animal Model | Endpoint | Mofezolac Dose (mg/kg, oral) | Effect | Reference |

| Mice (Phenylquinone-induced writhing) | Suppression of writhing | 1 - 30 | Dose-dependent suppression | [3] |

Clinical Dosage and Administration

In clinical practice in Japan, Mofezolac (marketed as Disopain) is prescribed for various painful and inflammatory conditions.[1]

| Indication | Typical Adult Dose | Frequency | Reference |

| Arthritis, Musculoskeletal Pain, Postoperative Pain | 100 - 200 mg | Two to three times a day | [1] |

Safety and Tolerability

Preclinical Toxicology:

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice (male) | Oral | 1528 | [5] |

| Mice (female) | Oral | 1740 | [5] |

| Rats (male) | Oral | 920 | [5] |

| Rats (female) | Oral | 887 | [5] |

Clinical Side Effects: Common side effects are primarily gastrointestinal and include nausea, indigestion, and abdominal pain.[1] While Mofezolac has a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, these can still occur, especially with long-term use or at higher doses.[1]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a method for determining the IC50 of a compound against COX-1 and COX-2.

Detailed Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of Mofezolac in DMSO.

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in an appropriate buffer and store on ice.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor solution (containing hematin and epinephrine), and a solution of the substrate, arachidonic acid.

-

-

Assay Execution:

-

In a 96-well plate, add the reaction buffer and cofactor solution to each well.

-

Add various concentrations of Mofezolac or control vehicle to the wells.

-

Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and a fluorometric probe.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence in a kinetic mode using a plate reader.

-

The rate of the reaction is determined from the linear portion of the fluorescence curve.

-

Calculate the percentage of inhibition for each Mofezolac concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Mofezolac concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][6]

-

X-ray Crystallography of Mofezolac-COX-1 Complex

This protocol provides a general workflow for determining the crystal structure of a protein-ligand complex.

Detailed Steps:

-

Protein Expression and Purification: Express recombinant COX-1 (e.g., ovine or human) in a suitable expression system (e.g., insect cells) and purify to homogeneity using chromatographic techniques.

-

Complex Formation and Crystallization:

-

Incubate the purified COX-1 with an excess of Mofezolac.

-

Screen for crystallization conditions using methods such as sitting-drop or hanging-drop vapor diffusion with various precipitants, buffers, and salts.

-

Optimize the conditions that yield crystals to obtain larger, well-ordered crystals suitable for X-ray diffraction.

-

-

Data Collection and Processing:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement with a known COX-1 structure as a search model.

-

Build an atomic model of the COX-1-Mofezolac complex into the resulting electron density map.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations and to achieve a final, validated structure.[3][7][8]

-

Conclusion

Mofezolac is a potent and selective inhibitor of COX-1 with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile, characterized by a high affinity for COX-1, provides the basis for its therapeutic utility. While detailed dose-ranging studies in the public domain are limited, its established clinical use in Japan provides guidance on effective and generally well-tolerated dosages. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of Mofezolac and other selective COX inhibitors.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Isofezolac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of isofezolac, a non-steroidal anti-inflammatory drug (NSAID). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for the characterization of this active pharmaceutical ingredient (API). The guide adheres to the principles set forth by the International Council for Harmonisation (ICH) guidelines for stability testing.

This compound: A Brief Overview

This compound is a non-steroidal anti-inflammatory drug that acts as a prostaglandin-synthetase inhibitor, exhibiting anti-inflammatory and antipyretic properties. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability. Solubility studies are essential to identify suitable solvents for formulation, manufacturing, and analytical testing. While one source indicates a solubility of 10 mM in DMSO, a comprehensive solubility profile in various pharmaceutically relevant solvents is necessary.

A standard method for determining the equilibrium solubility of this compound involves the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, and various buffers of physiological pH).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

The following table illustrates how the solubility data for this compound should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| Water | 37 | Data to be determined |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined |

| Acetate Buffer (pH 4.5) | 37 | Data to be determined |

| Phosphate Buffer (pH 6.8) | 37 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | ~3.54 (10 mM)[1] |

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced degradation studies for this compound should be conducted under various stress conditions as recommended by ICH guidelines.

3.1.1. Hydrolytic Degradation

-

Acidic Conditions: this compound is dissolved in 0.1 N HCl and refluxed or kept at a controlled temperature (e.g., 60°C) for a specified duration.

-

Alkaline Conditions: this compound is dissolved in 0.1 N NaOH and kept at room temperature or a controlled elevated temperature.

-

Neutral Conditions: this compound is dissolved in water and refluxed or heated.

-

Sample Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

3.1.2. Oxidative Degradation

-

Procedure: this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or a controlled elevated temperature.

-

Sample Analysis: Samples are analyzed at different time intervals to assess the extent of degradation.

3.1.3. Photolytic Degradation

-

Procedure: Solid this compound and its solution are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample is kept under the same conditions to exclude the effects of temperature.

-

Sample Analysis: The exposed and control samples are analyzed to determine the extent of photodegradation.

3.1.4. Thermal Degradation

-

Procedure: Solid this compound is exposed to dry heat at a high temperature (e.g., 60-80°C) for a defined period.

-

Sample Analysis: The sample is analyzed for degradation products.

The results of the forced degradation studies should be summarized in a table as shown below.

| Stress Condition | Time | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (RRT) |

| 0.1 N HCl (60°C) | 24h | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH (RT) | 24h | Data to be determined | Data to be determined | Data to be determined |

| Water (60°C) | 24h | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (RT) | 24h | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solid) | - | Data to be determined | Data to be determined | Data to be determined |

| Thermal (80°C) | 48h | Data to be determined | Data to be determined | Data to be determined |

*RRT: Relative Retention Time

Visualization of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing, and a hypothetical degradation pathway for this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for forced degradation stability testing of this compound.

Caption: Hypothetical degradation pathway of this compound under stress conditions.

Conclusion

This technical guide outlines the essential studies required to characterize the solubility and stability of this compound. While comprehensive public data on this compound is limited, the experimental protocols and data presentation formats described herein provide a robust framework for researchers and drug development professionals. The successful execution of these studies is fundamental to the development of a stable, safe, and effective pharmaceutical product containing this compound.

References

Isofezolac molecular formula C23H18N2O2 characteristics

An In-depth Technical Guide on Isofezolac (C23H18N2O2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on this compound. Detailed experimental protocols from primary literature and specific data regarding its cyclooxygenase (COX) isoform selectivity were not available in the sources accessed. The experimental workflows provided are based on general chemical principles for related compounds and should be considered illustrative.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C23H18N2O2.[1][2][3][4] As a derivative of acetic acid, it belongs to the pyrazole class of compounds.[2] this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.[2][4][5] Its mechanism of action is attributed to the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX), which is a key enzyme in the inflammatory cascade.[1][2][5] This guide provides a comprehensive overview of its known chemical, physical, and pharmacological characteristics.

Core Molecular and Physicochemical Characteristics

This compound is a complex organic molecule with a triphenyl-substituted pyrazole core structure. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C23H18N2O2 | [1][2][3][4] |

| IUPAC Name | 2-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetic acid | [1][2][4] |

| Synonyms | 1,3,4-Triphenylpyrazole-5-acetic acid, LM 22102, Sofenac | [1][2][4][6] |

| CAS Number | 50270-33-2 | [1][2][4] |

| Molecular Weight | 354.41 g/mol | [1] |

| Exact Mass | 354.1368 Da | [1] |

| Elemental Analysis | C: 77.95%, H: 5.12%, N: 7.90%, O: 9.03% | [1][4] |

| Physical Appearance | Crystals (from acetonitrile) | [4] |

| Melting Point | 200 °C | [4][7] |

| Predicted pKa | 3.84 ± 0.10 | [7] |

| Predicted Boiling Point | 542.8 ± 50.0 °C | [7] |

Pharmacological Profile

Mechanism of Action

Like other NSAIDs, this compound's therapeutic effects are derived from its ability to inhibit the cyclooxygenase (COX) enzymes.[1][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8][9] By blocking this pathway, this compound reduces the production of PGs, thereby alleviating inflammatory symptoms.

The specific selectivity of this compound for the two main COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), is not well-documented in available literature.[4][10] This selectivity profile is a critical determinant of an NSAID's efficacy and side-effect profile, particularly concerning gastrointestinal toxicity.[11]

Figure 1: General mechanism of action for non-selective NSAIDs like this compound.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data is available. This compound is known to be highly protein-bound (approximately 99%).[2] Toxicological data from animal studies are presented below.

| Parameter | Species | Route | Value | Citation(s) |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 215 mg/kg | [2][4] |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 13 mg/kg | [2][4] |

| Protein Binding | Human (presumed) | - | ~99% | [2] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not fully available in the public domain. The following sections outline general methodologies based on the synthesis of related pyrazole compounds and standard analytical techniques for NSAIDs.

Illustrative Synthesis Workflow

The synthesis of 1,3,4-triphenylpyrazole-5-acetic acid likely involves a multi-step process starting from appropriate precursors. A plausible, though unconfirmed, pathway could involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the acetic acid moiety. The original preparation is cited in patents DE 2312256 and US 3984431.[4]

Figure 2: A logical workflow for the synthesis of a pyrazole acetic acid derivative.

General Protocol for HPLC Analysis in Biological Fluids

While the specific method by Bannier et al. (1982) is not detailed here, a general approach for quantifying an NSAID like this compound in plasma would involve the following steps. This protocol is illustrative and would require optimization.

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >3000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be 60:40 Acetonitrile:Buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

A calibration curve would be generated using standards of known this compound concentrations in a blank matrix (e.g., drug-free plasma).

-

The concentration in unknown samples is determined by comparing the peak area to the calibration curve.

-

Conclusion

This compound is a pyrazole-derived NSAID with established anti-inflammatory, analgesic, and antipyretic properties stemming from its inhibition of prostaglandin synthesis. While its core physicochemical characteristics are defined, a modern understanding of its pharmacology is limited by the lack of publicly available data on its COX-1/COX-2 selectivity. The provided synthesis and analytical workflows are based on general principles and serve as a guide for further research and development efforts. Future investigations should focus on elucidating its specific COX isoform inhibitory profile and validating robust synthesis and analytical methodologies to fully characterize this compound for potential therapeutic applications.

References

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ics-ir.org [ics-ir.org]

- 4. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 50270-33-2 [amp.chemicalbook.com]

- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prostaglandin Synthetase Inhibition Pathway of Isofezolac

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Isofezolac, a non-steroidal anti-inflammatory drug (NSAID). It focuses on its interaction with the prostaglandin synthetase pathway, detailing the biochemical cascade, quantitative inhibition data, and relevant experimental methodologies.

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever.[1] Their synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane's phospholipids. The key enzymes in this pathway are the prostaglandin H synthases, more commonly known as cyclooxygenases (COX).[2]

There are two primary isoforms of this enzyme:

-

COX-1 : This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostasis, such as protecting the gastric mucosa and supporting renal blood flow.[1][3]

-

COX-2 : This isoform is typically absent or present at low levels in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1][3]

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4] PGH2 is then rapidly converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific isomerases and synthases.[4][5]

Mechanism of Action: this compound as a COX Inhibitor

This compound, also known as Mofezolac, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase enzymes.[3][6] By blocking the active site of COX enzymes, this compound prevents the conversion of arachidonic acid into PGH2, thereby reducing the production of downstream pro-inflammatory prostaglandins.[3]

Pharmacological studies indicate that Mofezolac is a potent inhibitor of prostaglandin biosynthesis.[6] Notably, research suggests that Mofezolac demonstrates a high degree of selectivity for the COX-1 isoform over the COX-2 isoform.[7][8] This potent inhibitory activity against COX-1 is believed to be closely related to its strong analgesic effects observed in certain acute pain models.[7] In models of neuroinflammation, highly selective COX-1 inhibitors like Mofezolac have been shown to reduce the expression of COX-1 in activated microglial cells, leading to a decrease in prostaglandin E2 (PGE2) release and a downregulation of NF-kB activation.[8]

Quantitative Data: Comparative COX Inhibition

The following table summarizes the IC50 values for several common NSAIDs to provide a comparative context for COX selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference(s) |

| This compound (Mofezolac) | Potent | Weak | < 1 (Highly COX-1 Selective) | [7],[8] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [9],[10] |

| Ibuprofen | 12 | 80 | 0.15 | [9],[10] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [9],[10] |

| Meloxicam | 37 | 6.1 | 6.1 | [9],[10] |

| Celecoxib | 82 | 6.8 | 12 | [9],[10] |

| Rofecoxib | > 100 | 25 | > 4.0 | [10] |

Note: The COX-1/COX-2 ratio indicates selectivity. A ratio < 1 suggests COX-1 selectivity, while a ratio > 1 suggests COX-2 selectivity.

Experimental Protocols: In Vitro COX Inhibition Assay

Several methods exist for evaluating the in vitro activity of COX inhibitors.[11][12] A common approach is a whole-cell assay, which provides a more physiologically relevant environment than purified enzyme assays. The following is a representative protocol using human monocytic cells for COX-2 activity and a cell line with constitutive COX-1 expression.[10][13]

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 enzymes in a whole-cell model.

Materials:

-

Human monocytic cell line (e.g., Mono Mac 6) for COX-2.[13]

-

Human cell line with constitutive COX-1 expression (e.g., HEL cells).[13]

-

Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Test compound (this compound) and reference NSAIDs.

-

Arachidonic acid (substrate).

-

Prostaglandin E2 (PGE2) ELISA kit.

-

Lysis buffer, phosphate-buffered saline (PBS).

Methodology:

-

Cell Culture and COX Induction:

-

For COX-2: Culture human monocytic cells to the desired density. Induce COX-2 expression by incubating the cells with LPS (e.g., 10 µg/mL) for 20-24 hours.[10]

-

For COX-1: Culture the COX-1 expressing cell line (e.g., HEL cells) to the desired density. These cells constitutively express COX-1 without stimulation.[13]

-

-

Inhibitor Incubation:

-

Wash the cells with PBS and resuspend in a serum-free medium.

-

Aliquot the cell suspensions into a 96-well plate.

-

Add varying concentrations of the test compound (this compound) or reference inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Pre-incubate the cells with the inhibitors for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Initiation of Prostaglandin Synthesis:

-

Add arachidonic acid (e.g., 10-30 µM) to all wells to initiate the enzymatic reaction.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Quantification of Prostaglandin Production:

-

Terminate the reaction by centrifuging the plate and collecting the supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PGE2 production) using non-linear regression analysis.

-

References

- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. What is the mechanism of Mofezolac? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pedworld.ch [pedworld.ch]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoenzyme-specific cyclooxygenase inhibitors: a whole cell assay system using the human erythroleukemic cell line HEL and the human monocytic cell line Mono Mac 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA" by Patricia Scott [digitalcommons.longwood.edu]

Methodological & Application

Application Notes and Protocols for Isofezolac Administration in Rodent Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Isofezolac (also known as Mofezolac) in rodent models of inflammation. This document includes details on the mechanism of action, established administration protocols from various studies, and standardized protocols for common inflammation models. Quantitative data from the available literature is summarized for easy reference.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Mechanism of Action

This compound's anti-inflammatory and analgesic effects are attributed to its inhibition of COX enzymes.[1] The in vitro inhibitory activity of Mofezolac against ovine cyclooxygenase (COX)-1 is more potent than many other NSAIDs, while its activity against COX-2 is relatively weak.[2] This preferential inhibition of COX-1 is a key characteristic of its pharmacological profile. The suppression of prostaglandin biosynthesis by this compound is considered the primary mechanism for its therapeutic effects.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the arachidonic acid pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound (Mofezolac) from rodent studies.

Table 1: Acute Toxicity of this compound (LD50)

| Species | Route of Administration | Sex | LD50 (mg/kg) |

| Mouse | Oral (p.o.) | Male | 1528 |

| Female | 1740 | ||

| Intraperitoneal (i.p.) | Male | 275 | |

| Female | 321 | ||

| Subcutaneous (s.c.) | Male | 612 | |

| Female | 545 | ||

| Rat | Oral (p.o.) | Male | 920 |

| Female | 887 | ||

| Intraperitoneal (i.p.) | Male | 378 | |

| Female | 342 | ||

| Subcutaneous (s.c.) | Male | 572 | |

| Female | 510 | ||

| Data sourced from an acute toxicity study of Mofezolac (N-22) in mice and rats.[3] |

Table 2: In Vivo Administration Doses of this compound in Rodent Models

| Species | Model | Route of Administration | Vehicle | Dose(s) | Reference |

| Mouse | Neuroinflammation (LPS-induced) | Intraperitoneal (i.p.) | 40% DMSO in 0.1 M phosphate buffer, pH 7.4 | 6 mg/kg | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State...[4][5] |

| Rat | Intestinal Carcinogenesis | Oral (in diet) | Not specified | 600 ppm, 1200 ppm | Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis[6] |

| Mouse | Intestinal Carcinogenesis | Oral (in diet) | Not specified | 600 ppm, 1200 ppm | Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis[6] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds in acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle for this compound (e.g., 40% DMSO in 0.1 M phosphate buffer)

-

Plethysmometer or digital calipers

-

Syringes and needles

Protocol:

-

Animal Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week before the experiment.

-

Fasting: Fast animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration:

-

Divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and this compound treatment groups at various doses).

-

Administer this compound or vehicle intraperitoneally (e.g., 6 mg/kg) or orally, typically 30-60 minutes before carrageenan injection.

-

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

Where ΔV is the change in paw volume.

-

-

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Adjuvant-Induced Arthritis in Rats

This model is a well-established model of chronic inflammation that resembles human rheumatoid arthritis.

Materials:

-

Male Lewis or Wistar rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle for this compound

-

Digital calipers

-

Syringes and needles

Protocol:

-

Animal Acclimatization: As described in the previous protocol.

-

Induction of Arthritis:

-

On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

-

Treatment Protocol:

-

Divide animals into groups.

-

Begin administration of this compound or vehicle on a prophylactic (from day 0) or therapeutic (e.g., from day 10, after the onset of secondary inflammation) schedule. Administration can be daily via oral or intraperitoneal routes.

-

-

Assessment of Arthritis:

-

Paw Volume/Thickness: Measure the volume or thickness of both hind paws at regular intervals (e.g., every other day) starting from day 0.

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4), where 0 is normal and 4 is severe inflammation with ankylosis.

-

Body Weight: Monitor body weight regularly as a measure of systemic inflammation.

-

-

Termination and Further Analysis:

-

The experiment is typically terminated after 21-28 days.

-

At termination, blood samples can be collected for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).

-

Joints can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

-

Experimental Workflow:

Caption: Workflow for the adjuvant-induced arthritis model.

Conclusion

This compound is a potent NSAID with a primary mechanism of action involving the preferential inhibition of COX-1. While quantitative data on its efficacy in the widely used carrageenan-induced paw edema and adjuvant-induced arthritis models is limited in the available literature, the provided protocols offer a standardized framework for its evaluation. The toxicity and administration data from other in vivo rodent models can be used to guide dose selection for these inflammation models. Further research is warranted to fully characterize the anti-inflammatory profile of this compound in these standard preclinical models.

References

- 1. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute toxicity tests of mofezolac (N-22) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]

- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Cyclooxygenase (COX) Enzyme Assay Using Isofezolac

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting an in vitro cyclooxygenase (COX) enzyme assay using Isofezolac. Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which are critical mediators of inflammation. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and is primarily associated with inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.

This compound is a non-steroidal anti-inflammatory drug and a derivative of Mofezolac. Mofezolac is recognized as a potent and highly selective inhibitor of COX-1. These application notes will detail the procedures for evaluating the inhibitory activity of this compound against both COX-1 and COX-2 enzymes in an in vitro setting.

Principle of the Assay

The in vitro COX enzyme assay is designed to measure the enzymatic activity of COX-1 and COX-2 and to determine the inhibitory potential of a test compound, such as this compound. The assay typically measures the peroxidase activity of the COX enzyme. In this reaction, the COX enzyme converts a substrate, such as arachidonic acid, into prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). The activity of the enzyme can be quantified by monitoring the consumption of a co-substrate or the formation of a product, often through colorimetric or fluorometric detection methods. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the compound.

Quantitative Data Summary

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2 IC50 / COX-1 IC50) | Reference |

| Mofezolac | 0.0079 µM | >50 µM | >6300 | [1] |

Note: The Selectivity Index (SI) is a ratio used to indicate the selectivity of a compound for inhibiting one enzyme isoform over another. A higher SI value for COX-2/COX-1 indicates greater selectivity for COX-1.

Experimental Protocols

The following are detailed protocols for performing an in vitro COX enzyme inhibition assay using a colorimetric method. This method is widely used and provides reliable and quantifiable results.

Materials and Reagents

-

Purified ovine or human COX-1 enzyme

-

Purified human or murine COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590-620 nm)

Experimental Workflow

Caption: Experimental workflow for the in vitro COX inhibition assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare the reaction buffer (100 mM Tris-HCl, pH 8.0).

-

Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzymes on ice.

-

Prepare a stock solution of Heme in a suitable solvent.

-

Prepare a stock solution of Arachidonic Acid in ethanol.

-

Prepare the colorimetric substrate solution (e.g., TMPD) in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions to be tested.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the following in the specified order:

-

150 µL of Reaction Buffer

-

10 µL of Heme solution

-

10 µL of either COX-1 or COX-2 enzyme solution. For background wells, add 10 µL of reaction buffer instead of the enzyme.

-

-

Add 10 µL of the diluted this compound solution to the test wells. For control wells (100% activity), add 10 µL of the vehicle (DMSO).

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of a solution containing both Arachidonic Acid and the colorimetric substrate to all wells.

-

Incubate the plate at 37°C for 5-10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 590-620 nm for TMPD) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Background Well) / (Absorbance of Control Well - Absorbance of Background Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway, showing the conversion of arachidonic acid to various prostanoids and the points of inhibition by COX inhibitors.

Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.

Conclusion

These application notes provide a comprehensive guide for researchers to perform in vitro COX enzyme assays to evaluate the inhibitory activity of this compound. The provided protocols and diagrams are intended to facilitate the experimental setup and data interpretation. Given the data on its parent compound Mofezolac, this compound is expected to be a potent and selective inhibitor of COX-1, and these assays are crucial for confirming its specific inhibitory profile. Accurate determination of the IC50 values for both COX-1 and COX-2 is essential for understanding the therapeutic potential and potential side effects of this compound as an anti-inflammatory agent.

References

Application Notes and Protocols: Measuring Isofezolac's Effects on Prostaglandin E2 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for cyclooxygenase-1 (COX-1) over COX-2.[1] The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[2] Therefore, quantifying the inhibitory effect of compounds like this compound on PGE2 production is a critical step in their pharmacological evaluation.

These application notes provide detailed protocols for measuring the in vitro efficacy of this compound in inhibiting PGE2 production using two common experimental models: a cell-based assay with lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and a human whole blood assay.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases. This compound exerts its effect by inhibiting the activity of COX enzymes, thereby reducing the production of PGE2.

Data Presentation

The inhibitory activity of this compound and other reference NSAIDs on PGE2 and Thromboxane B2 (TXB2) production is summarized in the tables below. IC50 values represent the concentration of the drug required to inhibit the respective prostanoid production by 50%.

Table 1: In Vitro Inhibition of Purified Cyclooxygenase (COX) Enzymes by this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) |

| This compound | 0.0079 | >50 | >6329 |

Data sourced from a study on the structural basis of selective COX-1 inhibition.[1]

Table 2: Representative Inhibitory Effects of NSAIDs on PGE2 and TXB2 Production in a Human Whole Blood Assay

| Compound | COX-1 (TXB2) IC50 (µM) | COX-2 (PGE2) IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound (Mofezolac) | Data not available | Reduces PGE2 | Highly COX-1 Selective |

| SC-560 (COX-1 selective) | 0.03 | 6.3 | 0.0048 |

| Ibuprofen | 5.2 | 39 | 0.13 |

| Celecoxib (COX-2 selective) | 50 | 0.8 | 62.5 |

Experimental Protocols

Protocol 1: Cell-Based Assay for PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of this compound's inhibitory effect on PGE2 production in a murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1%.

-

Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.

-

Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant model for assessing the inhibitory effects of NSAIDs on COX-1 and COX-2 in a complex biological matrix. COX-1 activity is measured by the production of Thromboxane B2 (TXB2) during blood clotting, while COX-2 activity is determined by PGE2 production in response to LPS stimulation.

Materials:

-

Freshly drawn human blood from healthy volunteers (with informed consent)

-

Heparinized and non-heparinized blood collection tubes

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PGE2 and TXB2 ELISA Kits

-

Centrifuge

-

Incubator

Procedure for COX-1 Activity (TXB2 Production):

-

Blood Collection: Collect blood into non-heparinized tubes.

-

Compound Addition: Immediately add varying concentrations of this compound (dissolved in DMSO) or vehicle to 1 mL aliquots of blood.

-

Clotting: Incubate the blood samples at 37°C for 1 hour to allow for clotting.

-

Serum Collection: Centrifuge the clotted blood at 2,000 x g for 10 minutes and collect the serum.

-

TXB2 Measurement: Measure the TXB2 concentration in the serum using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of TXB2 inhibition and the IC50 value for this compound.

Procedure for COX-2 Activity (PGE2 Production):

-

Blood Collection: Collect blood into heparinized tubes.

-

Compound Addition: Add varying concentrations of this compound or vehicle to 1 mL aliquots of heparinized blood.

-

LPS Stimulation: Immediately add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

-

Incubation: Incubate the blood samples at 37°C for 24 hours.

-

Plasma Collection: Centrifuge the blood at 2,000 x g for 10 minutes to separate the plasma.

-

PGE2 Measurement: Measure the PGE2 concentration in the plasma using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of PGE2 inhibition and the IC50 value for this compound.

Conclusion

The provided protocols offer robust and reliable methods for characterizing the inhibitory effects of this compound on PGE2 production. The cell-based assay is well-suited for initial screening and mechanistic studies, while the human whole blood assay provides a more clinically relevant assessment of drug potency and selectivity. By utilizing these detailed procedures, researchers can effectively evaluate the anti-inflammatory potential of this compound and other novel COX inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isofezolac for Inducing Anti-inflammatory Response in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofezolac, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a potent and selective inhibitory effect on cyclooxygenase-1 (COX-1) over COX-2.[1][2][3][4] Macrophages are key players in the inflammatory response, and their activity is modulated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. By selectively inhibiting COX-1, this compound offers a valuable tool for investigating the specific role of this isoenzyme in macrophage-mediated inflammation and for the potential development of targeted anti-inflammatory therapies.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its anti-inflammatory effects on macrophages in vitro.

Mechanism of Action